molecular formula C13H17FN2O2S2 B15262420 tert-Butyl N-[2-(4-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

tert-Butyl N-[2-(4-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

Cat. No.: B15262420
M. Wt: 316.4 g/mol
InChI Key: BWPXSBBWNGLOQS-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(4-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is a synthetic organic compound with the molecular formula C13H17FN2O2S2 It is characterized by the presence of a tert-butyl carbamate group and a benzodithiazole moiety, which includes a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[2-(4-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable benzodithiazole derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(4-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzodithiazole derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

tert-Butyl N-[2-(4-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(4-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The benzodithiazole moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

tert-Butyl N-[2-(4-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H17FN2O2S2

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl N-[2-(4-fluoro-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H17FN2O2S2/c1-13(2,3)18-12(17)15-7-8-16-19-10-6-4-5-9(14)11(10)20-16/h4-6H,7-8H2,1-3H3,(H,15,17)

InChI Key

BWPXSBBWNGLOQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1SC2=CC=CC(=C2S1)F

Origin of Product

United States

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